Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Overview
Description
Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate , also known by its chemical formula C₁₂H₁₀N₂O₄S₂ , is a compound with intriguing structural features. Let’s break it down:
- Molecular Formula : C₁₂H₁₀N₂O₄S₂
- Molecular Weight : 310.349 g/mol
- Melting Point : 229-235°C
- Boiling Point : 380.2°C at 760 mmHg
- Density : 1.564 g/cm³
- Flash Point : 183.8°C
Molecular Structure Analysis
The compound’s structure is fascinating. It features a dithietan ring (a five-membered sulfur-containing ring) with a cyano group and a methoxy group attached. The cyanoacrylate moiety is known for its reactivity and adhesive properties.
Chemical Reactions Analysis
While detailed reactions involving this specific compound are scarce, we can infer that it might participate in nucleophilic addition reactions due to the presence of the cyano group. Additionally, the ester functionality could undergo hydrolysis under appropriate conditions.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents is not readily available.
- Stability : The compound appears stable under standard conditions.
- Reactivity : The cyano group suggests potential reactivity with nucleophiles.
- Spectral Data : UV, IR, and NMR spectra would provide valuable insights.
Safety And Hazards
- Eye and Skin Safety : Non-irritating to eyes and skin.
- Ingestion and Inhalation : Low hazard for usual industrial handling.
- Chronic Effects : None reported.
Future Directions
Research avenues for Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate include:
- Biological Activity : Investigate potential antimicrobial, antifungal, or anticancer properties.
- Synthetic Modifications : Explore derivatization to enhance reactivity or selectivity.
- Pharmacological Studies : Assess its impact on cellular processes.
Please note that this analysis is based on available information, and further studies are essential to uncover additional insights. 🧪🔬
properties
IUPAC Name |
methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S2/c1-15-7(13)5(3-11)9-17-10(18-9)6(4-12)8(14)16-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHANLIYMMGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1SC(=C(C#N)C(=O)OC)S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369190 | |
Record name | ST50307331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate | |
CAS RN |
52046-75-0 | |
Record name | ST50307331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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